4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 374.5 g/mol. The compound features several functional groups, including a sulfonamide group, a cyano group, and an oxazole ring, which contribute to its chemical reactivity and biological activity.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides are widely studied for their applications in pharmaceuticals, particularly as antimicrobial agents. The presence of the azepan and oxazole moieties further enhances its potential as a lead compound in drug discovery.
The synthesis of 4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step reactions. The initial step generally includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors.
These steps may vary based on specific laboratory protocols and the availability of reagents.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C18H22N4O3S/c1-21(2)26(23,24)15-9-7-14(8-10-15)17-20-16(13-19)18(25-17)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N
The compound has a complexity rating of 608, indicating a relatively intricate structure. Its exact mass is calculated to be 374.14126175 g/mol.
4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is not fully elucidated but is believed to involve interaction with specific biological targets:
Further studies are required to clarify its exact mechanism and identify potential therapeutic targets.
The compound typically exhibits a solid state at room temperature with high purity levels (usually around 95%). Specific melting points or solubility data were not provided in the available sources.
Key chemical properties include:
No specific stability data was available from the sources reviewed.
4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has potential applications in various scientific fields:
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1